molecular formula C11H11NO5S3 B15357974 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide CAS No. 119731-18-9

4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide

Cat. No.: B15357974
CAS No.: 119731-18-9
M. Wt: 333.4 g/mol
InChI Key: VDAMAZDKFJYVCT-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide is a chemical compound characterized by its unique structure, which includes a thiophene ring substituted with a methoxyphenylsulfonyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would likely include purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce thiol derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into biological processes.

Medicine: The potential medicinal applications of this compound include its use as a therapeutic agent. Its ability to modulate biological pathways may make it useful in the treatment of certain diseases.

Industry: In the industrial sector, this compound can be utilized in the development of new materials or as a component in chemical formulations. Its properties may enhance the performance of various products.

Mechanism of Action

The mechanism by which 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(4-Methoxyphenyl)thiophene-2-sulfonamide: This compound is structurally similar but lacks the sulfonyl group.

  • 4-(2-{[1-(4-Methoxyphenyl)-2,5-Dioxopyrrolidin-3-yl]Amino}Ethyl)Benzene-1-Sulfonamide: Another related compound with a different functional group arrangement.

Uniqueness: 4-(4-Methoxyphenyl)sulfonylthiophene-2-sulfonamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

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Properties

CAS No.

119731-18-9

Molecular Formula

C11H11NO5S3

Molecular Weight

333.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)sulfonylthiophene-2-sulfonamide

InChI

InChI=1S/C11H11NO5S3/c1-17-8-2-4-9(5-3-8)19(13,14)10-6-11(18-7-10)20(12,15)16/h2-7H,1H3,(H2,12,15,16)

InChI Key

VDAMAZDKFJYVCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CSC(=C2)S(=O)(=O)N

Origin of Product

United States

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